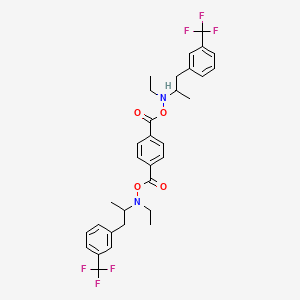
Benzeneethanamine, N,N'-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring, ethanamine groups, and trifluoromethyl groups. Its molecular structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzeneethanamine backbone, followed by the introduction of the phenylenebis(carbonyloxy) groups and the trifluoromethyl groups. Common reagents used in these reactions include various amines, carbonyl compounds, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres. Substitution reactions often require the presence of catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or as a component of drug delivery systems.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The trifluoromethyl groups in the compound can enhance its binding affinity and selectivity for certain targets, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler compound with a similar benzeneethanamine backbone but lacking the phenylenebis(carbonyloxy) and trifluoromethyl groups.
N,N-Dimethylphenethylamine: A derivative of phenethylamine with additional methyl groups on the nitrogen atom.
4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group on the benzene ring.
Uniqueness
Benzeneethanamine, N,N’-(1,4-phenylenebis(carbonyloxy))bis(N-ethyl-alpha-methyl-3-(trifluoromethyl)- is unique due to its complex structure, which includes multiple functional groups that contribute to its distinct chemical properties and reactivity. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
94593-44-9 |
|---|---|
Molecular Formula |
C32H34F6N2O4 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
bis[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C32H34F6N2O4/c1-5-39(21(3)17-23-9-7-11-27(19-23)31(33,34)35)43-29(41)25-13-15-26(16-14-25)30(42)44-40(6-2)22(4)18-24-10-8-12-28(20-24)32(36,37)38/h7-16,19-22H,5-6,17-18H2,1-4H3 |
InChI Key |
ONBWCRFNRHKGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=CC=C(C=C2)C(=O)ON(CC)C(C)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


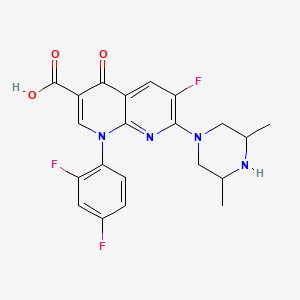
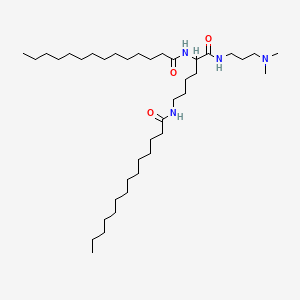
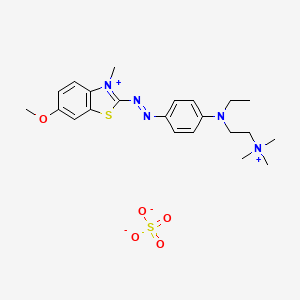
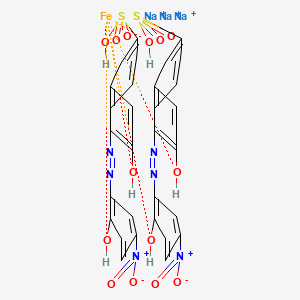
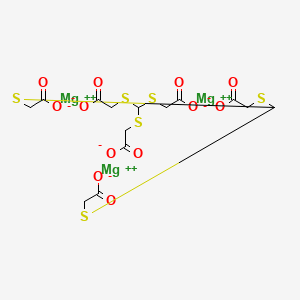
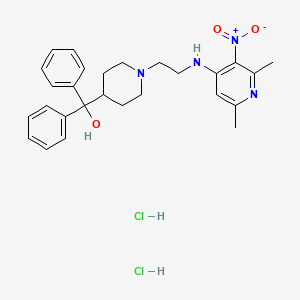
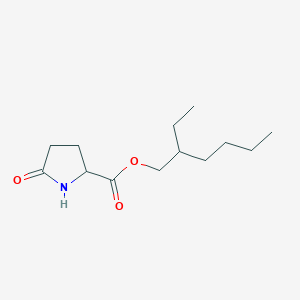
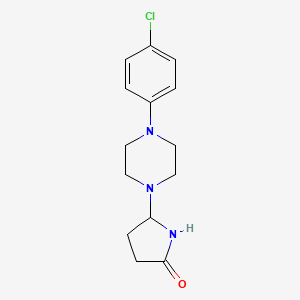

![9-phenyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12702418.png)
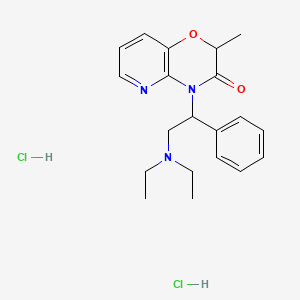
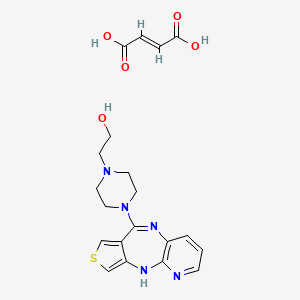
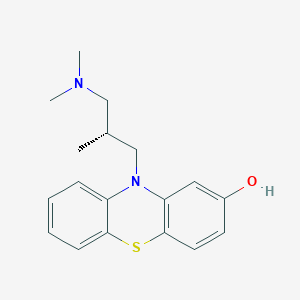
![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)
